While the specific compound is not mentioned, 1,8-naphthyridine derivatives are a class of heterocyclic compounds containing a fused bicyclic ring system with two nitrogen atoms. These compounds have attracted significant attention in medicinal chemistry due to their diverse pharmacological activities. []
Based on its structure, N-benzyl-1-(4-chlorobenzyl)-N-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide likely belongs to the subclass of 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamides. These compounds are known for their potential as therapeutic agents. [] The presence of the benzyl and 4-chlorobenzyl substituents on the nitrogen atoms might influence its pharmacological profile, potentially impacting its target specificity, solubility, or metabolic stability.
Synthesis Analysis
While the synthesis of the specific compound is not described in the provided papers, a related compound, 1-aryl-4-hydroxy-N,N-dimethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide, is synthesized using a multi-step procedure. [, ] Extrapolating from this synthesis, a possible synthetic route for N-benzyl-1-(4-chlorobenzyl)-N-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide could involve the following steps:
Mechanism of Action
Enzyme inhibition: 1,8-Naphthyridine derivatives have been reported to inhibit various enzymes, including kinases and phosphodiesterases. [] Depending on the specific target enzyme, the compound could potentially modulate cellular signaling pathways.
Applications
Antibacterial agents: Nalidixic acid, a well-known antibacterial drug, is a 1,8-naphthyridine derivative. [] The target compound, with its structural similarities, could also exhibit antibacterial activity.
Anti-inflammatory agents: Certain 1,8-naphthyridine derivatives have shown anti-inflammatory properties by acting on inflammatory mediators. [] The target compound could be further explored for its potential in treating inflammatory conditions.
Anticancer agents: Some 1,8-naphthyridine derivatives have shown promise as anticancer agents by targeting cancer cell growth and proliferation. [] Investigating the target compound in relevant cancer models could reveal potential anticancer activity.
Compound Description: This series of compounds shares the core 1,8-naphthyridine-3-carboxamide structure with the target compound, N-benzyl-1-(4-chlorobenzyl)-N-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide. The key difference lies in the substituents at the 1- and 4- positions. These analogs feature an aryl group at the 1- position and a hydroxy group at the 4- position, while the target compound has a 4-chlorobenzyl group at the 1- position and lacks a hydroxy group at the 4- position [, ].
Relevance: The structural similarity between these compounds and the target compound suggests they belong to the same chemical class, 1,8-naphthyridine-3-carboxamides. These analogs are relevant because they highlight the structural variations possible within this class while maintaining the core scaffold [, ].
Compound Description: These compounds are synthesized by reacting 2-aminonicotinic acid with ethyl N,N-dialkylmalonamate and phosphorus oxychloride []. While they share the core 1,8-naphthyridine-3-carboxamide structure with the target compound, they differ in their substituents. This series incorporates various N,N-dialkyl groups and a chlorine atom at the 4-position, whereas the target compound has a benzyl and an ethyl group on the nitrogen atom and a 4-chlorobenzyl substituent at the 1-position.
Relevance: Despite the differences in substituents, their shared core structure and presence within a study focused on synthesizing 1,8-naphthyridine-3-carboxamides suggests a close structural relationship with N-benzyl-1-(4-chlorobenzyl)-N-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide [].
Compound Description: This compound, [18F]LU14, is a radiolabeled analog of a potent and selective Cannabinoid Receptor Type 2 (CB2R) ligand []. While it shares the core 1,8-naphthyridine-3-carboxamide structure with the target compound, its substituents differ significantly. [18F]LU14 incorporates a 4-fluorobutyl group at the 1-position and a (1s,4s)-4-methylcyclohexyl group on the nitrogen, in contrast to the benzyl and 4-chlorobenzyl groups in the target compound.
Compound Description: NESS 0327 is a potent and selective cannabinoid antagonist, exhibiting a high affinity for the cannabinoid CB1 receptor []. Despite its structural differences from the target compound, NESS 0327 was discussed alongside SR141716A (see below), a compound that shares the 3-carboxamide motif with N-benzyl-1-(4-chlorobenzyl)-N-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide [].
Relevance: While NESS 0327 itself does not share a direct structural resemblance to the target compound, its presence within the context of cannabinoid receptor research and its connection to SR141716A, which does bear a structural motif in common with the target compound, suggests a potential link in terms of biological activity and target engagement [].
Compound Description: SR141716A is another cannabinoid receptor ligand that, while structurally distinct from N-benzyl-1-(4-chlorobenzyl)-N-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide, provides insights into structure-activity relationships for cannabinoid receptor binding. SR141716A features a 3-carboxamide group, similar to the target compound, although within a pyrazole scaffold rather than the 1,8-naphthyridine system [].
Relevance: The shared 3-carboxamide motif between SR141716A and N-benzyl-1-(4-chlorobenzyl)-N-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide suggests a potential role of this functional group in interacting with cannabinoid receptors. Examining their structural differences and binding affinities can provide valuable information for understanding the importance of the core scaffold and substituents in cannabinoid receptor pharmacology [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.